

"1-Chloro-4-(2-chloroethoxy)benzene" chemical structure and bonding

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Chloro-4-(2-chloroethoxy)benzene

Cat. No.: B086679

[Get Quote](#)

An In-Depth Technical Guide to the Structure and Bonding of **1-Chloro-4-(2-chloroethoxy)benzene**

Abstract

1-Chloro-4-(2-chloroethoxy)benzene is a disubstituted aromatic compound featuring a unique combination of reactive sites that make it a valuable intermediate in organic synthesis, particularly within the pharmaceutical and materials science sectors. This technical guide provides a comprehensive analysis of its molecular structure, the nuanced nature of its chemical bonds, and the resulting chemical reactivity. We will explore the dichotomy between the aromatic and aliphatic carbon-chlorine bonds, the influence of the ether linkage on the benzene ring's electron density, and the strategic implications for its use as a synthetic building block. This document serves as a core reference for researchers, scientists, and drug development professionals seeking to understand and leverage the distinct properties of this molecule.

Molecular Identity and Physicochemical Properties

1-Chloro-4-(2-chloroethoxy)benzene is identified by its specific arrangement of a chlorophenyl group linked to a chloroethyl group via an ether bridge. This structure imparts a distinct set of physical and chemical properties that are foundational to its application in synthesis.

Property	Value	Reference
IUPAC Name	1-Chloro-4-(2-chloroethoxy)benzene	[1]
CAS Number	13001-28-0	[2]
Molecular Formula	C ₈ H ₈ Cl ₂ O	[2]
Molecular Weight	191.05 g/mol	[2] [3]
Canonical SMILES	C1=CC(=CC=C1OCCCl)Cl	
InChI Key	Not readily available	

Elucidation of the Chemical Structure

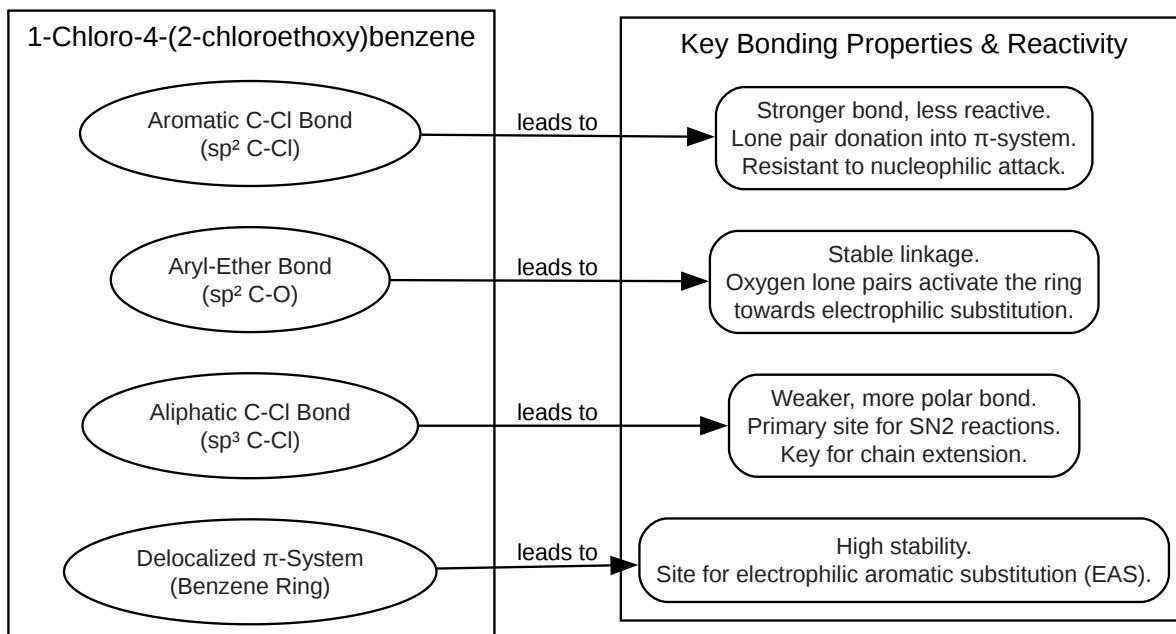
The molecule's architecture is centered around a 1,4- (or para-) substituted benzene ring. This specific substitution pattern dictates the molecule's overall geometry and electronic properties.

Caption: 2D structure of **1-Chloro-4-(2-chloroethoxy)benzene**.

The Aromatic Core

The foundation of the molecule is a hexagonal ring of six sp²-hybridized carbon atoms. The p-orbitals on these carbons overlap to form a delocalized π-electron system above and below the plane of the ring, which is characteristic of aromatic compounds.[\[4\]](#) This delocalization is responsible for the thermodynamic stability of the benzene ring and dictates its preference for substitution reactions over addition reactions.[\[4\]](#)

The Chloroethoxy Side Chain


Attached to the fourth carbon of the ring is a (2-chloroethoxy) group (-O-CH₂-CH₂-Cl). This side chain introduces several key features:

- **Flexibility:** The single bonds (C-C and C-O) within the chain allow for free rotation, giving the side chain significant conformational flexibility.
- **Polarity:** The electronegative oxygen and chlorine atoms create dipoles within the chain, influencing the molecule's solubility and intermolecular interactions.

- Reactivity: The terminal chlorine atom is attached to an sp^3 -hybridized carbon, rendering it a reactive site for nucleophilic substitution, a crucial feature for its role as a synthetic intermediate.

A Deep Dive into Chemical Bonding

The functionality of **1-Chloro-4-(2-chloroethoxy)benzene** is a direct consequence of the distinct types of chemical bonds present. Understanding the differences between these bonds is critical to predicting the molecule's reactivity.

[Click to download full resolution via product page](#)

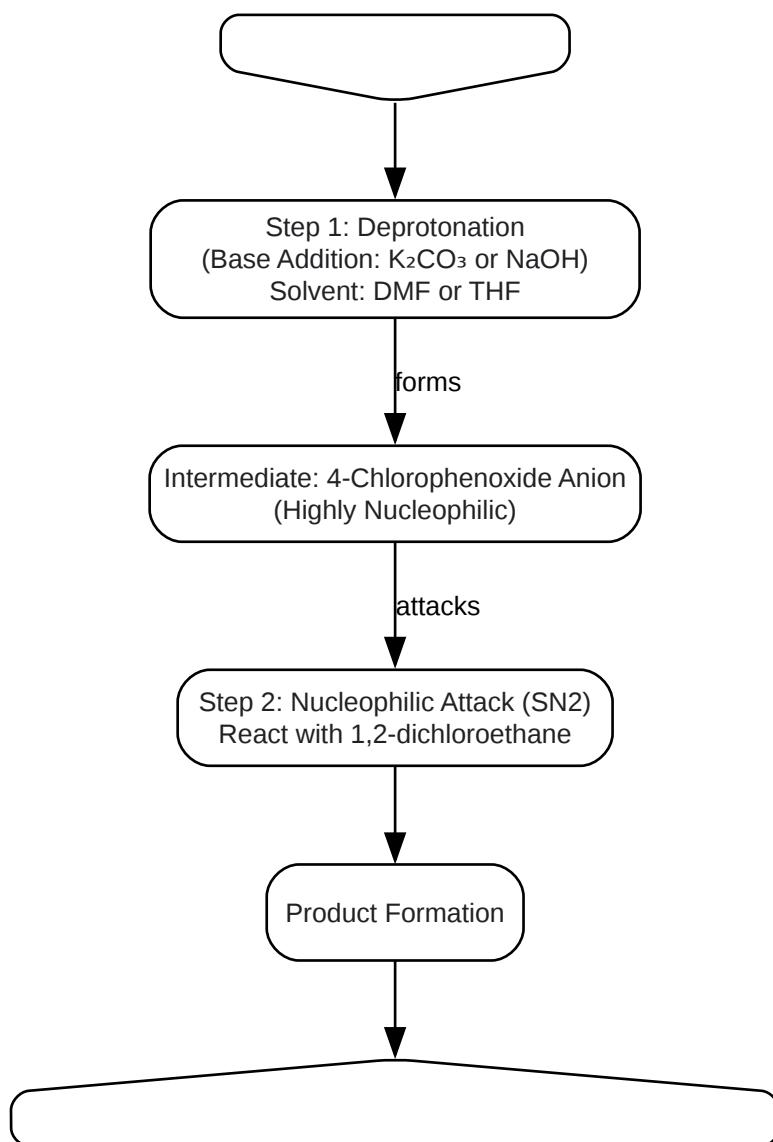
Caption: Logical relationship between bond types and chemical properties.

Aromatic C-Cl Bond

The bond between the chlorine atom and the benzene ring is significantly different from a typical alkyl-halide bond. The sp^2 hybridization of the ring carbon results in a shorter, stronger bond. Furthermore, the lone pair electrons on the chlorine atom can be delocalized into the

aromatic π -system.^[4] This partial double-bond character makes the aromatic chlorine highly resistant to nucleophilic substitution reactions that are common for alkyl halides.^[4]

Aryl-Ether Linkage (C-O-C)


The ether linkage connects the aromatic ring to the aliphatic side chain. The oxygen atom's lone pairs are electron-donating, which increases the electron density of the benzene ring, particularly at the ortho and para positions. This "activating" effect makes the ring more susceptible to electrophilic aromatic substitution compared to unsubstituted benzene.

Aliphatic C-Cl Bond

In stark contrast to its aromatic counterpart, the chlorine atom on the ethoxy side chain is bonded to an sp^3 -hybridized carbon. This C-Cl bond is a standard polar covalent bond, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This site is the molecule's primary handle for derivatization via S_N2 reactions, allowing for the introduction of various functional groups like amines, azides, or cyanides.

Synthetic Strategy and Mechanistic Insight

The most common and logical synthesis of **1-Chloro-4-(2-chloroethoxy)benzene** is a variation of the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and a primary alkyl halide.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the synthesis of the target compound.

Core Protocol: Synthesis via Nucleophilic Substitution

A reliable protocol involves the alkylation of 4-chlorophenol.^[5] This process leverages the acidity of the phenolic proton.

- Deprotonation: 4-chlorophenol is dissolved in a polar aprotic solvent, such as N,N-dimethylformamide (DMF). A base, typically potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is added to the solution.^[5]

- Nucleophile Formation: The base removes the acidic proton from the hydroxyl group of 4-chlorophenol, generating the highly nucleophilic 4-chlorophenoxy anion.
- Alkylation: An excess of a suitable alkylating agent, such as 1,2-dichloroethane, is added to the reaction mixture. The 4-chlorophenoxy anion attacks one of the carbon atoms of 1,2-dichloroethane in a classic S_N2 displacement, displacing a chloride ion and forming the ether bond.
- Workup and Purification: After the reaction is complete, an aqueous workup is performed to remove the inorganic salts and any remaining base. The crude product is then purified, typically by distillation or column chromatography, to yield pure **1-Chloro-4-(2-chloroethoxy)benzene**.

Mechanistic Causality

- Choice of Base: A moderately strong base like K_2CO_3 is sufficient to deprotonate the phenol ($pK_a \approx 9-10$) without causing unwanted side reactions, such as elimination on the alkyl halide.
- Choice of Solvent: A polar aprotic solvent like DMF is ideal. It effectively solvates the cation (K^+ or Na^+) but does not solvate the phenoxide anion as strongly as a protic solvent would. This leaves the nucleophile "bare" and highly reactive, accelerating the rate of the S_N2 reaction.^[6]
- Choice of Alkylating Agent: Using 1,2-dichloroethane provides the chloroethoxy moiety directly. Using an excess of this reagent helps to minimize the potential for a second substitution reaction where the product molecule could react with another phenoxide anion.

Spectroscopic Characterization and Validation

The identity and purity of **1-Chloro-4-(2-chloroethoxy)benzene** are confirmed using standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Technique	Expected Observations
¹ H NMR	Aromatic Region (δ 6.8-7.4 ppm): Two sets of doublets in a characteristic AA'BB' pattern for the 1,4-disubstituted ring. ^[7] Aliphatic Region (δ 3.7-4.2 ppm): Two triplets, each integrating to 2H, corresponding to the -O-CH ₂ - and -CH ₂ -Cl protons. The downfield shift is due to the deshielding effects of the adjacent oxygen and chlorine atoms.
IR	\sim 2850-3000 cm ⁻¹ : C-H stretching (aromatic and aliphatic). \sim 1500-1600 cm ⁻¹ : C=C stretching of the aromatic ring. \sim 1250 cm ⁻¹ : Asymmetric C-O-C stretching of the aryl ether. \sim 1050-1150 cm ⁻¹ : C-Cl stretching (aromatic). \sim 650-750 cm ⁻¹ : C-Cl stretching (aliphatic).
Mass Spec.	Molecular Ion (M ⁺): A cluster of peaks around m/z 190, 192, and 194, reflecting the isotopic abundance of the two chlorine atoms (³⁵ Cl and ³⁷ Cl). Fragmentation: Common fragments would include the loss of the chloroethyl group (-CH ₂ CH ₂ Cl) and cleavage at the ether bond.

Reactivity Profile and Applications in Synthesis

The dual-reactive nature of **1-Chloro-4-(2-chloroethoxy)benzene** makes it a versatile synthetic intermediate.

- **Electrophilic Aromatic Substitution (EAS):** The aromatic ring can undergo further substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The activating, ortho,para-directing ether group will direct incoming electrophiles to the positions ortho to it (C2 and C6).
- **Nucleophilic Substitution:** As previously discussed, the terminal chlorine is the primary site for building more complex molecules. It can be displaced by a wide range of nucleophiles to introduce new functionalities.

This bifunctional character allows for sequential or orthogonal synthetic strategies. For example, a nucleophile can be added to the side chain first, and then the aromatic ring can be modified, or vice versa. This makes the compound a valuable starting point for creating libraries of complex molecules in drug discovery programs, where a common core (the chlorophenyl ether) can be elaborated with diverse side chains.

Conclusion

1-Chloro-4-(2-chloroethoxy)benzene is a molecule of strategic importance in organic synthesis. Its structure is defined by the interplay between a stable, yet reactive, aromatic core and a flexible, functionalizable aliphatic side chain. The distinct bonding characteristics—a robust aromatic C-Cl bond and a labile aliphatic C-Cl bond—provide chemists with two orthogonal points for molecular modification. A thorough understanding of this structure and bonding, as detailed in this guide, is essential for its effective application in the development of novel pharmaceuticals, polymers, and specialty chemicals.

References

- Smolecule. (n.d.). 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene.
- ECHEMI. (n.d.). 1-chloro-4-[2-(2-chloroethoxy)ethoxy]benzene | 74287-30-2.
- PubChem. (n.d.). 1-Benzyl-4-(2-chloroethoxy)-benzene.
- Santa Cruz Biotechnology. (n.d.). 1-(2-Chloroethoxy)-4-ethoxy-benzene.
- ChemSrc. (n.d.). CAS#:7501-11-3 | 1-chloro-2-[2-(2-chloroethoxy)ethoxy]benzene.
- ChemicalBook. (n.d.). 1-chloro-4-[2-(4-chlorophenoxy)ethoxy]benzene.
- NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. NIST Chemistry WebBook.
- ChemicalBook. (n.d.). 1-CHLORO-2,5-DIETHOXYBENZENE(52196-74-4) 1H NMR spectrum.
- Google Patents. (n.d.). Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.
- Google Patents. (n.d.). Method for preparing benzethonium chloride intermediate 1-(2-(2-chloroethoxy) ethoxy)-4-(2,4,4-trimethyl-pent-2-yl) benzene.
- NIST. (n.d.). Benzene, 1-chloro-4-ethoxy-. NIST Chemistry WebBook.
- ChemicalBook. (n.d.). **1-Chloro-4-(2-chloroethoxy)benzene** | 13001-28-0.
- PubChem. (n.d.). 1-Chloro-4-(2-chloroethoxy)-2-methylbenzene.
- Benchchem. (n.d.). (2-Chloroethoxy)benzene.
- PubChem. (n.d.). 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene.
- PubChem. (n.d.). 1-Chloro-4-[(chloromethoxy)methyl]benzene.
- US EPA. (n.d.). Benzene, 1-chloro-4-phenoxy- - Substance Details.

- Sigma-Aldrich. (n.d.). (2-Chloroethoxy)benzene 98.
- PubChem. (n.d.). 1-Chloro-2-ethoxybenzene.
- DTIC. (n.d.). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane.
- University of Wisconsin Oshkosh. (2015). IR Spectrums.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-2-ethoxy- (CAS 614-72-2).
- Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- chemrevise. (n.d.). Benzene - Aromatic Hydrocarbons / Arenes.
- Benchchem. (2025). Synthesis of 1-Chloro-4-(4-chlorobutyl)benzene from benzene.
- ChemicalBook. (n.d.). 1-Chloro-4-iodobenzene(637-87-6) 1H NMR spectrum.
- ResearchGate. (2019). 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue: crystal structure, Hirshfeld surface analysis and computational chemistry.
- NIST. (n.d.). Benzene, 1-chloro-4-(chloromethyl)-. NIST Chemistry WebBook.
- NIST. (n.d.). Benzene, 1-chloro-4-nitro-. NIST Chemistry WebBook.
- Benchchem. (n.d.). 1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene | 7501-11-3.
- PubChem. (n.d.). 1-Chloro-4-(chloromethyl)benzene.
- BLDpharm. (n.d.). 1-Chloro-2-(4-ethoxybenzyl)benzene.
- SIELC Technologies. (2018). 1-Chloro-2-ethoxybenzene.
- ResearchGate. (n.d.). Figure S19: 1 H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e)....

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-Chloro-4-(2-chloroethoxy)-2-methylbenzene | C9H10Cl2O | CID 43135621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-4-(2-chloroethoxy)benzene | 13001-28-0 [chemicalbook.com]
- 3. 1-Chloro-4-[(chloromethoxy)methyl]benzene | C8H8Cl2O | CID 12946592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemrevise.org [chemrevise.org]
- 5. benchchem.com [benchchem.com]

- 6. Buy 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene | 74287-30-2 [smolecule.com]
- 7. 1-Chloro-4-iodobenzene(637-87-6) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. ["1-Chloro-4-(2-chloroethoxy)benzene" chemical structure and bonding]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086679#1-chloro-4-2-chloroethoxy-benzene-chemical-structure-and-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com